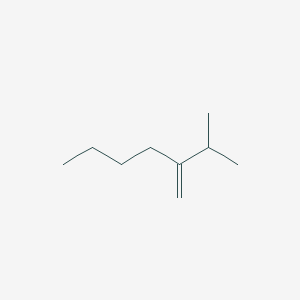
2-Isopropyl-1-hexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-1-hexene is an organic compound with the molecular formula C9H18. It is a branched hydrocarbon featuring a double bond, making it an alkene. This compound is also known by its IUPAC name, 2-Methyl-3-methyleneheptane . It is a colorless liquid at room temperature and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Isopropyl-1-hexene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-isopropyl-1-hexanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation Reactions: Another method involves the alkylation of 1-hexene with isopropyl halides in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down complex hydrocarbons into simpler molecules, including alkenes like this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-1-hexene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can convert it to 2-isopropylhexane.
Substitution: It can undergo halogenation reactions where halogens like bromine or chlorine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: 2-Isopropyl-1-hexanol, 2-Isopropyl-1-hexanone, or 2-Isopropylhexanoic acid.
Reduction: 2-Isopropylhexane.
Substitution: 2-Bromo-2-isopropyl-1-hexene or 2-Chloro-2-isopropyl-1-hexene.
Aplicaciones Científicas De Investigación
2-Isopropyl-1-hexene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of other complex organic molecules.
Biology: It serves as a model compound in studies of hydrocarbon metabolism and biodegradation.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-1-hexene involves its reactivity due to the presence of the double bond. The double bond can participate in various addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as electrophilic addition in halogenation or nucleophilic attack in oxidation reactions .
Comparación Con Compuestos Similares
1-Hexene: A straight-chain alkene with a similar molecular formula but different structure.
2-Methyl-1-pentene: Another branched alkene with a similar structure but different branching.
3-Methyl-1-hexene: A branched alkene with a different position of the double bond.
Uniqueness: 2-Isopropyl-1-hexene is unique due to its specific branching and the position of the double bond, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry .
Propiedades
Número CAS |
62187-11-5 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
2-methyl-3-methylideneheptane |
InChI |
InChI=1S/C9H18/c1-5-6-7-9(4)8(2)3/h8H,4-7H2,1-3H3 |
Clave InChI |
NJABDGXGZQHAJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


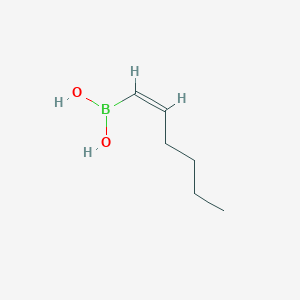
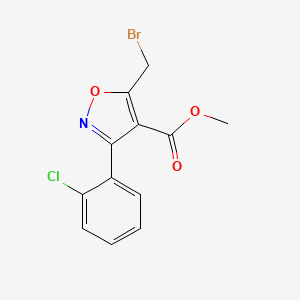
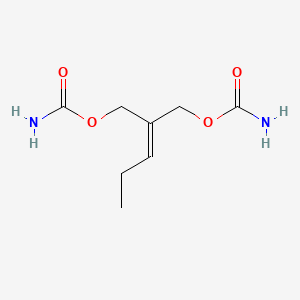


![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
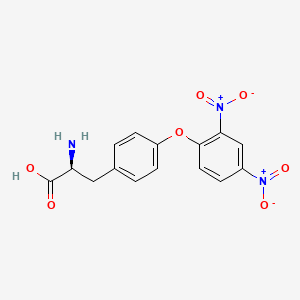
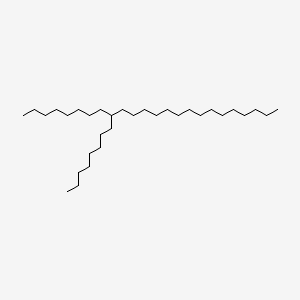
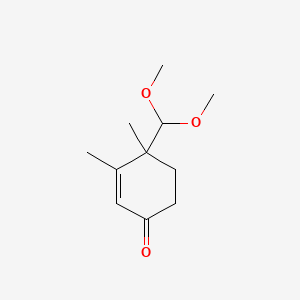

![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)

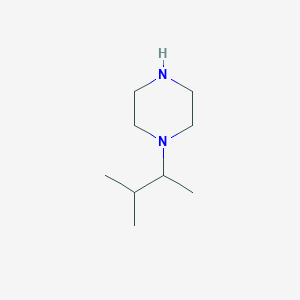
![1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate](/img/structure/B13804705.png)
